molecular formula C18H13FO2 B14407970 Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- CAS No. 82846-09-1

Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans-

Cat. No.: B14407970
CAS No.: 82846-09-1
M. Wt: 280.3 g/mol
InChI Key: GUEOEIUUVZOHHZ-WMZOPIPTSA-N
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Description

Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- is a polycyclic aromatic hydrocarbon derivative This compound is characterized by the presence of a fluorine atom and two hydroxyl groups on the benz(a)anthracene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- typically involves the fluorination of benz(a)anthracene followed by dihydroxylation. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions. The dihydroxylation step can be achieved using osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and dihydroxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diol groups to corresponding alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans-.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex polycyclic aromatic hydrocarbons and studying reaction mechanisms involving fluorinated aromatic compounds.

Biology

In biological research, Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- is studied for its potential interactions with biological macromolecules, such as DNA and proteins, and its effects on cellular processes.

Medicine

The compound is investigated for its potential therapeutic applications, including its role as an anticancer agent due to its ability to interact with DNA and induce apoptosis in cancer cells.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benz(a)anthracene-10,11-diol, 10,11-dihydro-7-methyl-, trans-
  • Benz(a)anthracene-10,11-diol, 10,11-dihydro-, dibenzoate, trans-
  • Benz(a)anthracene-7,12-dione

Uniqueness

Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to its non-fluorinated analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications, such as drug development and material science.

Properties

CAS No.

82846-09-1

Molecular Formula

C18H13FO2

Molecular Weight

280.3 g/mol

IUPAC Name

(10S,11S)-7-fluoro-10,11-dihydrobenzo[a]anthracene-10,11-diol

InChI

InChI=1S/C18H13FO2/c19-17-12-6-5-10-3-1-2-4-11(10)14(12)9-15-13(17)7-8-16(20)18(15)21/h1-9,16,18,20-21H/t16-,18-/m0/s1

InChI Key

GUEOEIUUVZOHHZ-WMZOPIPTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C32)[C@@H]([C@H](C=C4)O)O)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C(C=C4)O)O)F

Origin of Product

United States

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